N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-11-7-9(4-5-12(11)15)16-19(17,18)10-3-1-2-8(14)6-10/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUPQHUETHKMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with 3-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives with different functional groups attached to the benzene ring .
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of sulfonamide derivatives with biological targets, such as enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
N-(3-Chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide (H57770)
- Key Differences : The sulfonyl group in H57770 is substituted with a 4-methoxy group instead of 3-fluoro.
- This may alter metabolic stability and target binding .
N-(3-Chlorophenyl)-4-methylbenzenesulfonamide
- Key Differences : Lacks the 4-fluoro substituent on the phenylamine ring and features a 4-methyl group on the benzenesulfonamide.
- The methyl group may enhance lipophilicity, improving passive diffusion .
3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Key Differences : Incorporates heterocyclic substitutions (furan and thiophene) and a methoxy group.
Functional Analogues
N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide
- Key Differences: Contains a trifluorobutane sulfonamide chain and a cyano-trifluoromethylphenoxy group.
- Impact: The trifluoromethyl groups increase metabolic resistance and lipophilicity, while the cyano group may engage in dipole interactions. Such features are advantageous in agrochemical applications .
3-Amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide
- Key Differences: Features amino and hydroxy substituents on the benzenesulfonamide ring.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : Compounds like H57770 and the target sulfonamide are synthesized via nucleophilic substitution of sulfonyl chlorides with aryl amines, as inferred from and . Yields often exceed 90% under optimized conditions .
- Biological Relevance : Fluorinated sulfonamides exhibit enhanced bioavailability and target selectivity due to fluorine’s electronegativity and small atomic radius. For example, the 3-fluoro substituent in the target compound may improve binding to ATP-binding pockets in kinases .
- Thermodynamic Stability: Halogenated derivatives generally display higher melting points and thermal stability compared to non-halogenated analogues, as seen in (mp 96–97°C for a trifluoromethylated sulfonamide) .
Biological Activity
N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant case studies that illustrate its efficacy.
The biological activity of this compound is primarily attributed to its structural features, particularly the sulfonamide group. This group can interact with various biological targets, including enzymes and receptors, through the formation of hydrogen bonds with amino acid residues in their active sites. The presence of chlorine and fluorine atoms enhances the compound's binding affinity and specificity for these targets, potentially leading to improved therapeutic outcomes.
Biological Activity and Therapeutic Applications
-
Antimicrobial Properties :
- Sulfonamides are well-known for their antibacterial effects, primarily through the inhibition of folate synthesis in bacteria. Preliminary studies suggest that this compound may also exhibit antimicrobial activity against specific bacterial strains.
- Influenza Virus Inhibition :
- Tyrosinase Inhibition :
Case Study 1: Antiviral Activity
In a study focusing on the antiviral properties of related sulfonamides, researchers demonstrated that specific modifications to the aryl sulfonamide structure significantly impacted its efficacy against influenza viruses. The study reported an IC50 value of 16.79 nM for a related compound, indicating potent antiviral activity .
Case Study 2: Tyrosinase Inhibition
A recent investigation utilized tyrosinase from Agaricus bisporus to evaluate the inhibitory effects of compounds incorporating the 3-chloro-4-fluorophenyl motif. The results confirmed that this motif enhances inhibitory activity against tyrosinase, suggesting its potential as a lead compound for developing new agents targeting pigmentation disorders .
Data Tables
| Compound | Activity | IC50 (nM) | Target |
|---|---|---|---|
| Compound 1 | Influenza Virus Inhibition | 16.79 | Viral Polymerase |
| Compound 2 | Tyrosinase Inhibition | Not specified | Tyrosinase |
| This compound | Antibacterial Potential | Not specified | Folate Synthesis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide?
- Answer : The compound is synthesized via multi-step reactions involving sulfonylation of the 3-chloro-4-fluoroaniline intermediate with 3-fluorobenzenesulfonyl chloride. Key steps include:
- Reaction Optimization : Temperature control (0–5°C for exothermic steps) and anhydrous conditions to minimize hydrolysis.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures.
- Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic proton splitting patterns ).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
- Yield Enhancement : Use of coupling agents like DCC/DMAP to improve sulfonamide bond formation efficiency .
Q. How do the structural features of this compound influence its physicochemical properties?
- Answer : The compound’s planar aromatic system, electron-withdrawing substituents (Cl, F), and sulfonamide group contribute to:
- Solubility : Low aqueous solubility due to hydrophobicity; DMSO or DMF is recommended for in vitro assays.
- Stability : Resistance to hydrolysis under acidic conditions (pH 3–6) but susceptible to base-mediated degradation.
- Crystallinity : Single-crystal XRD (using SHELX ) reveals intermolecular hydrogen bonding via sulfonamide NH and fluorine atoms, critical for solid-state packing .
Q. What preliminary biological targets are hypothesized for this compound?
- Answer : Based on structural analogs (e.g., N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide ), potential targets include:
- Kinases : Inhibition via sulfonamide interaction with ATP-binding pockets.
- Carbonic Anhydrases : Fluorine atoms enhance binding to zinc-containing active sites.
- GPCRs : Chloro/fluoro substituents may modulate receptor subtype selectivity.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Answer :
- Byproduct Analysis : Use LC-MS to identify common impurities (e.g., unreacted sulfonyl chloride or di-substituted byproducts).
- Temperature Gradients : Slow warming (0°C → RT) during sulfonylation reduces dimerization.
- Solvent Screening : Polar aprotic solvents (e.g., THF) improve reagent solubility vs. dichloromethane .
- Catalysis : Additives like pyridine or triethylamine neutralize HCl, accelerating reaction kinetics .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite for ligand-receptor pose prediction.
- Scoring Function : Adjust van der Waals and electrostatic parameters to account for halogen bonding (Cl/F interactions).
- MD Simulations : GROMACS/AMBER to assess binding stability (e.g., sulfonamide NH interactions with catalytic residues ).
- Pharmacophore Modeling : Align with known sulfonamide inhibitors (e.g., celecoxib analogs) to identify critical pharmacophores .
Q. How can crystallographic data resolve ambiguities in the compound’s conformation?
- Answer :
- XRD Refinement : SHELXL refines disorder in fluorophenyl rings using restraints on thermal parameters.
- Density Functional Theory (DFT) : Compare calculated (B3LYP/6-311G**) and experimental bond lengths to validate torsional angles .
- Twinned Crystals : Use PLATON to detect twinning and apply HKLF5 corrections for accurate space group assignment .
Q. How should conflicting data on biological activity be addressed?
- Answer :
- Dose-Response Validation : Replicate assays (e.g., enzymatic IC₅₀) across multiple labs to rule out batch variability.
- Off-Target Profiling : Use BioMAP panels to assess selectivity against unrelated targets .
- Structural Analog Testing : Compare activity with derivatives lacking Cl/F substituents to isolate electronic vs. steric effects .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Answer :
- Analog Synthesis : Prioritize modifications at:
- Sulfonamide Group : Replace with carboxamide or phosphonamide to probe hydrogen-bonding requirements.
- Halogen Substituents : Introduce Br/I for heavy-atom derivatization (X-ray phasing) or CF₃ for enhanced lipophilicity .
- Biological Assays :
- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify hits.
- Cellular Models : Use CRISPR-edited cell lines to validate target engagement (e.g., CAIX knockdown in hypoxic cancer cells ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
